molecular formula C19H15Cl2NO2S B5572463 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5572463
M. Wt: 392.3 g/mol
InChI Key: YXUCIVWFSUIMOF-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C19H15Cl2NO2S and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0200553 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into similar compounds has focused on their synthesis and the chemical reactions they can undergo. For example, studies on the synthesis of novel modified 3-substituted 1H-quinoxaline-2-thiones demonstrate the versatility of quinoline derivatives in reacting with various electrophiles to yield a wide range of modified compounds with potential applications in medicinal chemistry and materials science (El‐Hiti, 2003). Such synthetic methodologies could be applicable to the synthesis and functionalization of 4-(3,4-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, potentially enhancing its utility in various fields.

Spectroscopic Characterization and Molecular Structure Analysis

DFT and TD-DFT/PCM calculations have been utilized for the spectroscopic characterization and analysis of molecular structure in compounds closely related to this compound. This includes the study of their NLO (Non-Linear Optical) properties, NBO (Natural Bond Orbital) analyses, and potential biological or corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016). This suggests that this compound could be analyzed similarly to uncover its molecular properties, spectroscopic features, and potential applications.

Photovoltaic and Electrochromic Applications

The structural and optical properties of thiophene derivatives, similar to the thienyl component of this compound, have been explored for their potential in photovoltaic and electrochromic applications. Studies on thiophene and quinoline derivatives show moderate to high fluorescence quantum yields and their potential use as invisible ink dyes or in organic–inorganic photodiode fabrication, highlighting the diverse applications of such compounds in materials science and technology (Bogza et al., 2018). This opens up possibilities for this compound in similar high-tech applications.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c20-13-4-3-10(6-14(13)21)12-9-18(24)22-15-7-11(8-16(23)19(12)15)17-2-1-5-25-17/h1-6,11-12H,7-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUCIVWFSUIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.